2,2'-Biimidazole
Overview
Description
2,2’-Biimidazole is a biaryl molecule composed of two imidazole rings connected by a single bond
Mechanism of Action
Target of Action:
2,2’-Biimidazole (also known as 2,2’-BIIMIDAZOLE) is an organic compound with the chemical formula C₆H₆N₄. It consists of two imidazole rings connected by a C-C bond . Imidazoles exhibit specific proton-accepting and proton-donating properties, making them excellent conjugate acids and bases. Similarly, 2,2’-Biimidazole, despite its bridged structure, retains strong proton-accepting and proton-donating abilities .
Mode of Action:
2,2’-Biimidazole can act as both a hydrogen bond acceptor and a hydrogen bond donor. Consequently, it can form various types of hydrogen bonds, making it an excellent subject for studying hydrogen bond assembly. As a polyprotonic ligand, 2,2’-Biimidazole can exist in different states when coordinating with transition metals: neutral H₂biim molecules, deprotonated Hbiim⁻ ions, and Biim²⁻ ions .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can impact 2,2’-Biimidazole’s stability, efficacy, and reactivity. Investigating these factors is essential for optimizing its use in various applications.
Biochemical Analysis
Biochemical Properties
2,2’-Biimidazole plays a significant role in biochemical reactions due to its ability to act as a Lewis base. It forms coordination compounds with metal ions such as copper (I), silver (I), gold (I-II), and palladium. These metal complexes are efficient catalysts in various chemical reactions . Additionally, 2,2’-Biimidazole is involved in the preparation of hypercrosslinked polymers, which are used as adsorbents and sensors in environmental remediation .
Cellular Effects
2,2’-Biimidazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with proteins and enzymes, affecting their activity and function. The compound’s ability to form coordination complexes with metal ions can lead to changes in cellular redox states and influence metabolic pathways .
Molecular Mechanism
At the molecular level, 2,2’-Biimidazole exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming coordination complexes with metal ions, which can inhibit or activate enzymes. These interactions can lead to changes in gene expression and cellular function. The compound’s ability to form stable complexes with metal ions is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Biimidazole can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 2,2’-Biimidazole can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2,2’-Biimidazole vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .
Metabolic Pathways
2,2’-Biimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, particularly in pathways related to redox reactions and energy metabolism. The compound’s ability to form coordination complexes with metal ions plays a crucial role in its metabolic activity .
Transport and Distribution
Within cells and tissues, 2,2’-Biimidazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with metal ions can influence its transport and distribution .
Subcellular Localization
2,2’-Biimidazole’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical activity. Its ability to form coordination complexes with metal ions can also affect its localization and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Biimidazole can be synthesized through the reaction of glyoxal with ammonium acetate. The reaction typically involves heating the mixture to facilitate the formation of the biimidazole structure . Another method involves the alkylation of 2,2’-biimidazole at the nitrogen atoms using appropriate alkyl iodides in dimethylformamide (DMF) under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of 2,2’-biimidazole often involves similar routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Alkylation and other substitution reactions are common, where hydrogen atoms on the nitrogen are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Alkyl iodides in the presence of a base like sodium hydroxide in DMF are typical reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, alkylation reactions yield 1,1’-dialkyl-2,2’-biimidazoles .
Scientific Research Applications
2,2’-Biimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2’-Bipyridine: Similar in structure but with pyridine rings instead of imidazole rings.
1,10-Phenanthroline: Another related compound with a similar coordination chemistry profile.
Uniqueness: 2,2’-Biimidazole is unique due to its dual imidazole rings, which provide distinct electronic and steric properties compared to other biaryl compounds. This uniqueness makes it particularly valuable in applications requiring specific ligand properties or biological activities .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHIVLOSAPWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197715 | |
Record name | 2,2'-Biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-98-8 | |
Record name | 2,2′-Biimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Biimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Biimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-bi-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2'-BIIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEZ56MM6EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-Biimidazole?
A1: The molecular formula of this compound is C6H6N4, and its molecular weight is 134.14 g/mol. []
Q2: How can the structure of this compound be confirmed?
A2: The structure of this compound can be elucidated using various spectroscopic techniques, including:
- FTIR and Raman Spectroscopy: These vibrational spectroscopic methods provide information about the functional groups present in the molecule. The mutual exclusion principle applied to FTIR and Raman spectra confirms the trans conformation of this compound. []
- NMR Spectroscopy: 1H and 13C NMR spectroscopy reveals information about the number and types of protons and carbon atoms in the molecule, respectively, confirming its structure. []
- X-ray Crystallography: This technique provides a detailed three-dimensional structure of the molecule in its crystalline state, further validating the trans conformation. [, ]
Q3: What is the significance of the trans conformation in this compound?
A3: The trans conformation of this compound plays a crucial role in its coordination chemistry. This conformation allows the molecule to act as a bridging ligand, connecting metal centers and influencing the dimensionality and properties of the resulting coordination polymers. [, ]
Q4: What are the potential applications of this compound in material science?
A4: this compound can act as a building block for constructing diverse supramolecular architectures, including:
- Metal-Organic Frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. The robust hydrogen bonding capability of this compound contributes to the formation of stable MOF structures. []
- Coordination Polymers: These materials exhibit fascinating structural diversity and potential applications in areas like sensing, magnetism, and electronics. [, , ]
Q5: Can this compound or its derivatives act as catalysts?
A6: Yes, this compound and its derivatives can be employed as ligands in the development of metal complexes with catalytic activity. For instance, a hexamolybdate-based Copper-2,2'-Biimidazole coordination polymer demonstrated efficient and reusable heterogeneous acid catalyst activity in carbonyl group protection reactions. []
Q6: How is computational chemistry employed in the study of this compound?
A7: Computational methods like Density Functional Theory (DFT) are instrumental in understanding the electronic structure, optical properties, and reactivity of this compound and its complexes. For example, DFT calculations provided insights into the metal-to-ligand charge transfer (MLCT) processes in Ruthenium(II) complexes containing this compound derivatives and their interactions with anions. [, ]
Q7: How do structural modifications of this compound influence its properties?
A7: Modifications to the this compound scaffold significantly impact its properties:
- N-Alkylation: Introducing alkyl groups on the nitrogen atoms can modulate the ligand field strength, spin-crossover behavior, and photomagnetic properties of iron(II) complexes. [] Additionally, N-alkylation affects the metal ion size-based selectivity of this compound. []
- Introduction of Substituents: Adding electron-donating or electron-withdrawing groups to the biimidazole core can fine-tune its electronic properties, influencing its coordination behavior and photophysical characteristics. [, , ]
Q8: Are there any specific formulation strategies for this compound and its derivatives?
A9: While specific formulation strategies depend on the intended application, incorporating this compound derivatives into solid-state materials like MOFs or coordination polymers can enhance their stability, processability, and potential for real-world applications. [, ]
Q9: Are there analytical techniques specifically designed for this compound?
A9: While there might not be techniques solely dedicated to this compound, various analytical methods are employed for its characterization and quantification, including:
- Elemental Analysis: This technique confirms the elemental composition of the compound. []
- Mass Spectrometry: This method determines the molecular weight and fragmentation patterns of the molecule, providing information about its structure and potential aggregation behavior. []
- UV-Vis Spectroscopy: This technique reveals the compound's absorption properties and helps understand its electronic transitions. [, , ]
- Fluorescence Spectroscopy: This method provides insights into the compound's luminescent properties and potential for sensing applications. [, , , , ]
Q10: What are some potential environmental considerations for this compound?
A11: Although limited information is available regarding the environmental impact of this compound, researchers should prioritize environmentally friendly synthetic routes and assess the potential ecotoxicological effects of the compound and its derivatives. []
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